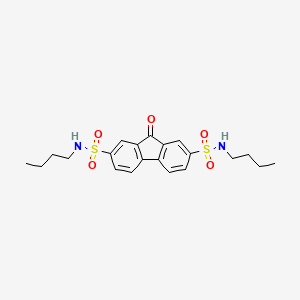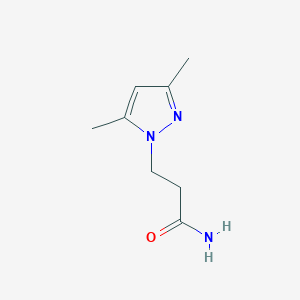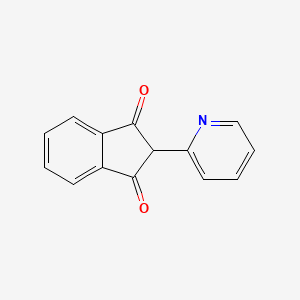
2-(2-Pyridyl)-1,3-indandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridyl)-1,3-indandione is an organic compound that features a pyridine ring attached to an indandione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-1,3-indandione typically involves the reaction of 2-pyridyl derivatives with indandione precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts to couple 2-pyridyl boron reagents with indandione derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Pyridyl)-1,3-indandione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted pyridyl-indandione derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Pyridyl)-1,3-indandione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Pyridyl)-1,3-indandione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In biological systems, it may interfere with cellular pathways by modulating the activity of specific proteins or signaling molecules .
Comparaison Avec Des Composés Similaires
2-Pyridone: A tautomer of 2-hydroxypyridine, known for its biological activity and use in pharmaceuticals.
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used to form complexes with metals for catalytic applications.
2-(2-Pyridyl)benzimidazole: Studied for its corrosion inhibition properties and potential use in materials science.
Uniqueness: 2-(2-Pyridyl)-1,3-indandione is unique due to its indandione structure combined with a pyridine ring, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
641-63-4 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-pyridin-2-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H |
Clé InChI |
CFFKWZMLWPANQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3 |
Solubilité |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
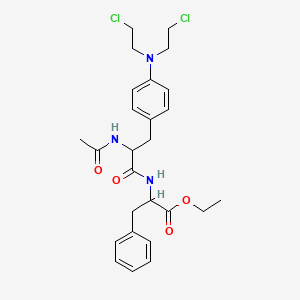

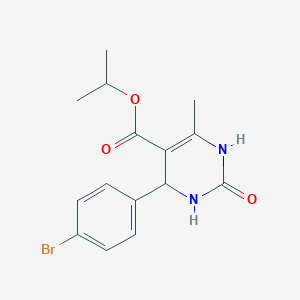

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
